(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one
Description
The compound (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a chalcone derivative characterized by:
- A prop-2-en-1-one backbone with an (E)-configuration.
- A 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl substituent at the ketone position.
- A (4-chloro-2-fluorophenyl)amino group at the β-carbon.
Chalcones like this are synthesized via Claisen-Schmidt condensation and are explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their conjugated π-system and substituent-driven electronic effects .
Properties
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F2NO2/c23-15-6-9-21(20(26)12-15)27-11-10-22(28)14-4-7-16(8-5-14)29-13-17-18(24)2-1-3-19(17)25/h1-12,27H,13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGGQMDCTZXJU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=C(C=C(C=C3)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=C(C=C(C=C3)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.
Amination: Formation of the amino group on the aromatic ring.
Etherification: Introduction of the methoxy group.
Condensation: Formation of the prop-2-en-1-one moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the prop-2-en-1-one moiety to carboxylic acids or other oxidized forms.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Key Properties
- Molecular Formula : C22H16ClF2N
- Molecular Weight : 416.27 g/mol
- Solubility : Varies based on solvent; commonly used in organic solvents.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the chloro and fluoro substituents may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of similar compounds showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
Compounds containing amino groups have been shown to possess antimicrobial activity. The specific structure of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one may provide a scaffold for developing new antimicrobial agents.
Case Study:
In vitro studies have indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
Enzyme Inhibition
The compound's unique structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be crucial in designing drugs that target metabolic disorders.
Research Findings:
Studies have shown that structurally related compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
Mechanism of Action
The mechanism of action of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
Yield and Purity Challenges :
- Halogenated substrates (e.g., 2-chloro-6-fluorobenzyl chloride) may lower reaction yields due to steric and electronic effects.
- Amino group incorporation necessitates careful pH control to avoid side reactions .
Physicochemical Properties
Crystal Structure Insights :
- Bromo/chloro-substituted chalcones (e.g., ) exhibit planar geometries with dihedral angles <10°, stabilized by C–H⋯O/F interactions. The target compound likely adopts a similar conformation, enhancing stability.
- Short halogen⋯halogen contacts (e.g., Br⋯Cl in ) may further stabilize the crystal lattice in halogen-rich analogs.
Biological Activity
The compound (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a member of the class of compounds known for their potential biological activities, particularly in the realm of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H16Cl2FNO, and it features a complex structure that includes multiple aromatic rings and halogen substituents. The presence of fluorine and chlorine atoms is significant as these halogens can enhance biological activity by influencing the electronic properties of the compound.
This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. By inhibiting EGFR, it can block downstream signaling pathways that promote cell proliferation and survival. This mechanism is similar to other compounds in its class, such as Afatinib and Dacomitinib, which are known irreversible inhibitors of EGFR and HER2 tyrosine kinases .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that the introduction of fluorine atoms into phenyl rings enhances the cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that these halogenated compounds can effectively induce apoptosis in cancer cells through multiple pathways, including the modulation of protein expression involved in cell cycle regulation and apoptosis .
Antibacterial Activity
In addition to its anticancer effects, there is emerging evidence regarding the antibacterial properties of similar compounds. For example, fluoroaryl derivatives have demonstrated notable antibacterial activity against Staphylococcus aureus, with effective minimum inhibitory concentrations (MICs) reported . The structural modifications in these compounds play a crucial role in their ability to disrupt bacterial cell membranes and inhibit biofilm formation.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of structurally related compounds found that those with halogen substitutions exhibited enhanced potency against A431 human epidermoid carcinoma cells. The IC50 values indicated significant cytotoxicity, with some derivatives achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antibacterial Properties
In a comparative analysis, fluoroarylbichalcophene derivatives were tested against S. aureus. The most effective compound, MA-1156, displayed an MIC value of 16 µM, demonstrating its potential as a novel antibacterial agent. The study employed scanning electron microscopy (SEM) to visualize the morphological changes in bacterial cells upon treatment, revealing significant damage to cell integrity compared to untreated controls .
Data Tables
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| MA-1156 | Antibacterial | 16 | Disruption of bacterial membranes |
| Afatinib | Anticancer | <10 | EGFR inhibition |
| Dacomitinib | Anticancer | <5 | EGFR/HER2 inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. For example:
- React substituted acetophenones (e.g., 4-[(2-chloro-6-fluorophenyl)methoxy]acetophenone) with an appropriately substituted aldehyde (e.g., 4-chloro-2-fluorobenzaldehyde) under basic conditions (e.g., KOH in ethanol) at 0–50°C.
- Monitor reaction progress via TLC and purify using column chromatography.
- Confirm the E-configuration using NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, NH stretch ~3300 cm⁻¹).
- ¹H/¹³C NMR : Assign protons and carbons to confirm substituent positions and stereochemistry. For example, vinylic protons in the E-isomer show coupling constants >12 Hz.
- HR-MS : Verify molecular ion peaks and fragmentation patterns .
Q. What crystallographic methods are used to determine the 3D structure?
- Methodological Answer :
- Grow single crystals via slow evaporation (e.g., using ethanol or DCM/hexane mixtures).
- Perform single-crystal XRD to resolve bond lengths, angles, and packing. For chalcone derivatives, typical monoclinic systems (e.g., P2₁/c) are observed with unit cell parameters similar to a ≈ 11.9 Å, b ≈ 10.4 Å, c ≈ 23.7 Å, β ≈ 92.3° .
- Use software like SHELX for refinement and Mercury for visualization.
Advanced Research Questions
Q. How do HOMO-LUMO energies and global reactivity descriptors inform the compound's stability and reactivity?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to compute frontier molecular orbitals.
- Calculate parameters using Koopman’s theorem:
| Parameter | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I = −EHOMO | Predicts electron-donating ability |
| Electron Affinity (A) | A = −ELUMO | Predicts electron-accepting ability |
| Global Electrophilicity (ω) | ω = (μ²)/(2η) | Quantifies reactivity toward nucleophiles |
Q. How can crystallographic data resolve discrepancies between experimental and computational structural predictions?
- Methodological Answer :
- Overlay XRD-derived bond lengths/angles with DFT-optimized geometries.
- For example, if DFT predicts a C=O bond length of 1.22 Å but XRD shows 1.25 Å, assess solvent effects or intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.
- Use Hirshfeld surface analysis to quantify intermolecular contacts influencing stability .
Q. What experimental controls are critical in evaluating antimicrobial activity?
- Methodological Answer :
- Use standardized protocols (e.g., CLSI guidelines):
- Positive Control : Ciprofloxacin for bacteria, fluconazole for fungi.
- Negative Control : DMSO (solvent control).
- Perform dose-response assays (e.g., 10–100 µg/mL) and calculate MIC/MBC values.
- Validate results with triplicate trials and statistical analysis (e.g., ANOVA) to address biological variability .
Q. How can substituent effects on the phenyl rings modulate biological activity?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., -OCH₃, -NO₂, -CF₃) at the 4-position.
- Correlate electronic (Hammett σ values) or steric parameters with bioactivity using QSAR models.
- For instance, electron-withdrawing groups (e.g., -Cl, -F) may enhance membrane penetration via increased lipophilicity .
Data Contradiction Analysis
Q. How to address inconsistencies between theoretical and experimental UV-Vis absorption spectra?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
